Zoldonrasib

KRAS G12D Covalent Inhibitor RAS(ON) Inhibitor

Zoldonrasib (RMC-9805) is the most clinically advanced covalent KRAS G12D(ON)-selective inhibitor, forming a unique tri-complex with cyclophilin A to irreversibly bind active GTP-bound KRAS G12D. This mechanism is fundamentally distinct from G12C OFF-state inhibitors (sotorasib, adagrasib) and non-covalent G12D inhibitors (MRTX1133). With FDA Breakthrough Therapy Designation for NSCLC (52% ORR, 11.1-month mPFS), oral bioavailability, and demonstrated anti-PD-1 synergy in preclinical models, zoldonrasib is the definitive reference standard for translational KRAS G12D research. Procure to ensure mechanistic and clinical relevance in your studies.

Molecular Formula C63H88F3N11O7
Molecular Weight 1168.4 g/mol
Cat. No. B10861702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoldonrasib
Molecular FormulaC63H88F3N11O7
Molecular Weight1168.4 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=N1)N2CCN(CC2)C3CC3)C4=C5CC(COC(=O)C6CCCN(N6)C(=O)C(CC7CN(CCO7)C8=CC5=C(N4CC(F)(F)F)C=C8)NC(=O)C(C9CCCC9)N1CCC2(C1)CCN(C2)C(=O)C1C(N1C)C1CC1)(C)C)OC
InChIInChI=1S/C63H88F3N11O7/c1-39(82-5)52-47(30-44(33-67-52)72-25-23-71(24-26-72)42-14-15-42)55-48-32-61(2,3)38-84-60(81)49-11-8-20-77(69-49)58(79)50(31-45-34-73(27-28-83-45)43-16-17-51(46(48)29-43)76(55)37-63(64,65)66)68-57(78)54(40-9-6-7-10-40)74-21-18-62(35-74)19-22-75(36-62)59(80)56-53(70(56)4)41-12-13-41/h16-17,29-30,33,39-42,45,49-50,53-54,56,69H,6-15,18-28,31-32,34-38H2,1-5H3,(H,68,78)/t39-,45-,49-,50-,53+,54-,56+,62-,70?/m0/s1
InChIKeyVKNNQJWNUPSOEK-VCAAAJMFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zoldonrasib (RMC-9805): A Clinical-Stage, Oral, Tri-Complex Inhibitor of the KRAS G12D(ON) Oncoprotein


Zoldonrasib (RMC-9805) is an orally bioavailable, covalent tri-complex inhibitor designed to selectively target the active, GTP-bound state (ON) of the KRAS G12D oncogenic mutation [1]. Its mechanism involves forming a ternary complex with the KRAS protein and the chaperone cyclophilin A, a process that specifically catalyzes a covalent bond with the substituted aspartic acid in the KRAS G12D mutant [2]. This action is distinct from KRAS G12C inhibitors, which lock the protein in an inactive (OFF) state [3]. Zoldonrasib is currently under active clinical development for patients with KRAS G12D-mutant solid tumors, including non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC), and has received Breakthrough Therapy Designation from the U.S. FDA for previously treated NSCLC [4].

Zoldonrasib's Differentiated Tri-Complex Mechanism: Why Interchangeability with Other RAS Inhibitors is Precluded


Simple substitution of one KRAS inhibitor for another is not scientifically valid due to fundamental mechanistic and selectivity differences. Zoldonrasib is a mutant-selective RAS(ON) inhibitor that forms a covalent bond with the aspartic acid of KRAS G12D via a neomorphic protein-protein interface [1]. This mechanism is distinct from KRAS G12C inhibitors like sotorasib and adagrasib, which target a cysteine residue in the inactive (OFF) state of a different mutation [2]. Furthermore, zoldonrasib's action differs from non-covalent KRAS G12D inhibitors such as MRTX1133 and from pan-RAS inhibitors like RMC-6236, which have different binding modes and selectivity profiles [3]. Therefore, potency, selectivity, and in vivo efficacy are not interchangeable and must be evaluated on a compound-specific basis to ensure appropriate experimental or clinical outcomes.

Quantitative Differentiation of Zoldonrasib vs. KRAS G12C, Pan-RAS, and Non-Covalent G12D Inhibitors


Mechanistic Differentiation: Covalent Targeting of KRAS G12D(ON) vs. KRAS G12C(OFF) Inhibitors

Zoldonrasib is a covalent inhibitor of the active KRAS G12D(ON) state, a mechanism distinct from FDA-approved KRAS G12C inhibitors (e.g., sotorasib, adagrasib) that trap the inactive, GDP-bound (OFF) state [1]. Zoldonrasib achieves selectivity by forming a covalent bond with the substituted aspartic acid in the G12D mutant, a feat enabled by a neomorphic protein-protein interface with cyclophilin A [2]. In contrast, G12C inhibitors react with a cysteine residue [3]. This fundamental difference means the compound classes are not interchangeable for targeting the G12D mutation.

KRAS G12D Covalent Inhibitor RAS(ON) Inhibitor Mechanism of Action

Clinical Efficacy in KRAS G12D NSCLC: Zoldonrasib vs. Standard-of-Care Docetaxel

In a Phase 1 dose-expansion cohort of 27 patients with previously treated KRAS G12D-mutant NSCLC, zoldonrasib (1200 mg QD) demonstrated a confirmed objective response rate (ORR) of 52% and a median progression-free survival (mPFS) of 11.1 months [1]. The disease control rate (DCR) was 93% [1]. This compares favorably to the standard of care for this patient population, docetaxel, which typically yields an ORR of only 10-15% [2].

NSCLC KRAS G12D Objective Response Rate Progression-Free Survival

Preclinical Potency and Selectivity: Zoldonrasib (RMC-9805) vs. MRTX1133

Zoldonrasib demonstrates potent cellular activity with an EC50 of 23 nM for pERK inhibition in the AsPC-1 pancreatic cancer cell line harboring KRAS G12D . While a direct head-to-head comparison is not available, cross-study analysis shows that MRTX1133, a non-covalent KRAS G12D inhibitor, has a reported median IC50 of ~5 nM for ERK1/2 phosphorylation in a panel of G12D-mutant cell lines [1]. The difference in potency is within an order of magnitude, but the compounds have distinct binding modes and mechanisms. Zoldonrasib is also reported as highly selective for crosslinking RAS G12D(ON) , whereas MRTX1133 has been shown to have >1,000-fold selectivity over KRAS WT cell lines .

KRAS G12D Cellular EC50 Selectivity Index

Safety and Tolerability Profile of Zoldonrasib Monotherapy

In the Phase 1 trial evaluating zoldonrasib at the recommended Phase 2 dose (RP2D) of 1200 mg once daily, the safety profile was manageable and favorable [1]. Among 40 patients, the most common treatment-related adverse events (TRAEs) were low-grade and gastrointestinal in nature, with no Grade 4 or 5 events reported [1]. Grade 3 TRAEs occurred in 13% of patients, with dose interruptions in 15%, reductions in 3%, and discontinuations in 5% [2]. The mean dose intensity was maintained at 94% [2].

Safety Tolerability Adverse Events Clinical Pharmacology

Application Scenarios for Zoldonrasib in Oncology Research and Clinical Development


Investigating RAS(ON) Biology and G12D-Selective Target Engagement

Zoldonrasib is the optimal tool compound for preclinical research requiring selective and covalent engagement of the active, GTP-bound state of KRAS G12D. Its unique tri-complex mechanism allows researchers to dissect the specific contribution of RAS(ON) G12D signaling to oncogenesis and tumor maintenance [1]. This is in contrast to non-covalent G12D inhibitors (e.g., MRTX1133) or pan-RAS inhibitors, providing a distinct chemical biology probe for mechanistic studies.

Preclinical Efficacy Testing in KRAS G12D-Mutant In Vivo Models

The compound's oral bioavailability and potent in vivo activity, demonstrated by deep and durable tumor regressions in preclinical models of PDAC and NSCLC harboring KRAS G12D, make it a reference standard for evaluating anti-tumor efficacy . Procurement of zoldonrasib for in vivo studies ensures use of a clinically relevant molecule with established pharmacokinetics and pharmacodynamics, enhancing the translational relevance of preclinical findings [2].

Clinical Development and Registrational Trial Planning for KRAS G12D-Driven Cancers

With its Breakthrough Therapy Designation for NSCLC and compelling Phase 1 data (52% ORR, 11.1-month mPFS), zoldonrasib is the most clinically advanced, mutation-selective G12D inhibitor [3]. For clinical researchers and CROs, the compound represents a cornerstone for designing and executing registrational trials in NSCLC and other G12D-driven solid tumors. Its established safety profile and oral dosing regimen facilitate multi-center trial logistics and patient compliance [4].

Combination Therapy Studies with Immunotherapy and Other Targeted Agents

Preclinical evidence indicates that zoldonrasib synergizes with anti-PD-1 therapy by favorably modulating the tumor immune microenvironment in immune-competent models . Its favorable safety profile, particularly the low rate of high-grade toxicities, makes it a suitable partner for rational combination strategies [4]. Procuring zoldonrasib is essential for laboratories and clinical sites planning to investigate these combinations to overcome or prevent resistance to G12D inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zoldonrasib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.